molecular formula C7H11NO2 B13115446 (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid

(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid

Cat. No.: B13115446
M. Wt: 141.17 g/mol
InChI Key: OPIOLEMLJOEWGM-WDSKDSINSA-N
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Description

(2S,4S)-1-Azabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid typically starts from commercially available trans-4-hydroxy-L-proline. The process involves several steps, including N-tosylation, reduction, and cyclization. The key steps are as follows:

    N-Tosylation: Trans-4-hydroxy-L-proline is N-tosylated to protect the amino group.

    Reduction: The N-tosylated compound is reduced to (2S,4S)-4-hydroxyprolinol.

    Cyclization: The hydroxy groups are tosylated, and the compound is reacted with methylamine under pressure to form the bicyclic structure.

    Deprotection: The N-tosyl group is removed using hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient reagents and conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This makes it particularly useful in asymmetric synthesis and as a chiral scaffold in drug design.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2S,4S)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

OPIOLEMLJOEWGM-WDSKDSINSA-N

Isomeric SMILES

C1CN2C[C@@H]1C[C@H]2C(=O)O

Canonical SMILES

C1CN2CC1CC2C(=O)O

Origin of Product

United States

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